REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1([NH2:9])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[I-].C([N+]1(C)[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]1)C.C([O-])(O)=O.[Na+]>C(O)C.O.C(O)C.O>[CH3:2][C:3]1([N:9]2[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]2)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1 |f:0.1,2.3.4,5.6,7.8,11.12|
|
Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
Cl.CC1(CCOCC1)N
|
Name
|
|
Quantity
|
417 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
[I-].C(C)[N+]1(CCC(CC1)=O)C
|
Name
|
ethanol H2O
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the stirring was maintained for 10 min under argon
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added over 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 2 extra hours
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with DCM (3×)
|
Type
|
WASH
|
Details
|
washed with H2O (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was then purified via chromatography (silica, DCM to 5% MeOH/95% DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCOCC1)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 322 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |